molecular formula C6H5ClFNO B13937865 (4-Chloro-6-fluoropyridin-3-yl)methanol

(4-Chloro-6-fluoropyridin-3-yl)methanol

Cat. No.: B13937865
M. Wt: 161.56 g/mol
InChI Key: BRJCHYXKMUMIFH-UHFFFAOYSA-N
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Description

(4-Chloro-6-fluoropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H5ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-fluoropyridin-3-yl)methanol typically involves the substitution reactions on pyridine derivatives. One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-fluoropyridin-3-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is often used.

    Substitution: Sodium methoxide (NaOCH3) and other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, (4-Chloro-6-fluoropyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It can serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including herbicides and insecticides .

Mechanism of Action

The mechanism of action of (4-Chloro-6-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-6-fluoropyridin-3-yl)methanol is unique due to the specific positions of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement can lead to distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

(4-chloro-6-fluoropyridin-3-yl)methanol

InChI

InChI=1S/C6H5ClFNO/c7-5-1-6(8)9-2-4(5)3-10/h1-2,10H,3H2

InChI Key

BRJCHYXKMUMIFH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)CO)Cl

Origin of Product

United States

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